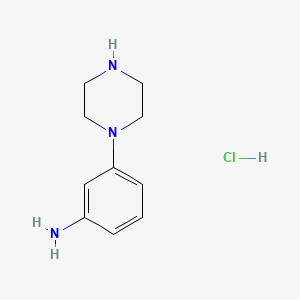

3-(Piperazin-1-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

3-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUZWWMUIPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation of Piperazine : A base (e.g., potassium carbonate or triethylamine) deprotonates piperazine, enhancing its nucleophilicity.

-

Displacement of Halide : The activated piperazine attacks the electron-deficient aromatic ring at the meta position, displacing the halide.

In a protocol analogous to the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole, optimal conditions include:

Yield Optimization

Key variables influencing yield include:

-

Molar Ratios : A 1:1.2 molar ratio of 3-chloroaniline to piperazine minimizes side reactions.

-

Base Strength : Strong bases (e.g., KOH) improve piperazine activation but risk hydrolyzing sensitive intermediates.

Table 1 : NAS Optimization Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 100–120°C | 65–75 |

| Reaction Time | 18–24 h | 70 |

| Solvent | DMF | 68 |

Despite its simplicity, NAS faces limitations due to the moderate reactivity of chloroarenes, often necessitating high temperatures or prolonged reaction times.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a modern, catalytic alternative for constructing C–N bonds between aryl halides and amines. This method is highly effective for coupling piperazine with 3-bromoaniline.

Catalytic System and Protocol

A representative procedure involves:

-

Catalyst : Palladium(II) acetate or Pd2(dba)3.

-

Ligand : BINAP or Xantphos to stabilize the active palladium species.

-

Base : Cs2CO3 or K3PO4 to facilitate oxidative addition.

For example, a reaction adapted from piperazine-substituted quinolone synthesis achieves 85% yield under the following conditions:

-

Solvent : Toluene or 1,4-dioxane.

-

Temperature : 100–110°C for 6–12 hours.

Advantages and Challenges

Advantages :

-

High regioselectivity and functional group tolerance.

-

Shorter reaction times compared to NAS.

Challenges :

-

Sensitivity to moisture and oxygen.

-

Cost of palladium catalysts necessitates efficient recycling.

Reductive Amination

Reductive amination is a versatile strategy for introducing piperazine via condensation of an aldehyde intermediate with piperazine, followed by reduction.

Synthetic Pathway

-

Aldehyde Formation : Oxidation of 3-aminobenzyl alcohol to 3-aminobenzaldehyde using Dess–Martin periodinane.

-

Condensation : Reaction of the aldehyde with piperazine in methanol.

-

Reduction : Sodium cyanoborohydride or hydrogen gas reduces the imine intermediate.

Table 2 : Reductive Amination Parameters

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Oxidation | Dess–Martin periodinane | 92 |

| Condensation | Piperazine, MeOH, RT | 88 |

| Reduction | H2 (1 atm), Pd/C | 90 |

This method’s modularity allows for scalability, though the aldehyde intermediate’s instability requires careful handling.

Nitro Group Hydrogenation

Hydrogenation of a nitro precursor is a robust industrial method, particularly when coupled with NAS.

Two-Step Synthesis

-

NAS with Nitroarene : React 3-nitrochlorobenzene with piperazine to form 3-nitro-N-piperazinaniline.

-

Catalytic Hydrogenation : Reduce the nitro group to an amine using H2 and Pd/C.

Key Data :

Industrial Applicability

This route’s high efficiency and minimal byproducts make it preferred for large-scale production, as evidenced by commercial availability.

Comparative Analysis of Methods

Table 3 : Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| NAS | 65–75 | Moderate | High |

| Buchwald-Hartwig | 80–85 | High | Moderate |

| Reductive Amination | 85–90 | High | Moderate |

| Nitro Hydrogenation | 90–95 | Very High | Very High |

The nitro hydrogenation route excels in yield and cost efficiency, while Buchwald-Hartwig offers superior selectivity for complex substrates.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-(Piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use in the development of antidepressant and antipsychotic drugs.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to act on neurotransmitter receptors, particularly dopamine and serotonin receptors, which are involved in mood regulation. The compound’s piperazine ring structure allows it to bind effectively to these receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(piperazin-1-yl)aniline hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Key Structural and Functional Differences

Substituent Diversity: The target compound’s piperazine ring provides flexibility for hydrogen bonding and receptor interactions, distinguishing it from sulfonyl (e.g., 3-(methylsulfonyl)aniline HCl) or fluorophenoxy derivatives (e.g., 3-[(3-fluorophenoxy)methyl]aniline HCl) . Compounds like 9 and 15 () incorporate imidazolidinedione cores, which enhance metabolic stability compared to the simpler aniline backbone of the target compound .

Physicochemical Properties :

- Solubility : The hydrochloride salt form of 3-(piperazin-1-yl)aniline enhances aqueous solubility compared to neutral analogs like 3-(4-methylpiperazin-1-yl)aniline .

- Purity : Commercial batches of the target compound achieve 95–98% purity , whereas research compounds (e.g., 9 and 15 ) report purities up to 100% via advanced purification techniques .

Synthetic Routes: The target compound is synthesized via Buchwald-Hartwig amination , whereas analogs like 9 and 15 require multi-step routes involving epichlorohydrin and cyanophenyl intermediates .

Biological Activity

3-(Piperazin-1-yl)aniline hydrochloride, with the chemical formula C10H16ClN3 and CAS number 125421-98-9, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with an appropriate aniline derivative. The compound can be synthesized through several methods, including:

- Direct Amination : Piperazine reacts with an aniline derivative under basic conditions.

- N-Acylation : An intermediate can be formed by acylating piperazine before undergoing further reactions to yield the final product.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit significant antitumor properties. For instance, related compounds have shown effective inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Antibacterial and Antifungal Properties : Studies have evaluated the antibacterial efficacy against various strains, including Staphylococcus aureus and E. coli. Some derivatives have shown moderate activity against certain fungal strains, suggesting potential for development as antifungal agents .

- Neuropharmacological Effects : Compounds similar to this compound have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

The mechanism of action for this compound involves several pathways:

- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic systems, which are crucial in the treatment of psychiatric disorders.

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in tumor progression or bacterial metabolism, contributing to its antitumor and antibacterial effects .

Antitumor Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The most potent compound achieved an IC50 value of 5.56 μM after 72 hours of treatment, indicating strong potential for further development as an anticancer agent .

Antibacterial Activity

In vitro studies utilizing the Kirby-Bauer method assessed the antibacterial properties of related compounds. While some showed inactivity against E. coli and S. aureus, others demonstrated promising results against clinical isolates of Candida albicans, with inhibition zones ranging from 40% to 55% compared to standard treatments like nystatin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Piperazin-1-yl)aniline | Aniline derivative | Antitumor, antibacterial |

| 4-(4-(Piperazin-1-yl)phenyl)-2-methylphenol | Phenol derivative | Antimicrobial |

| N-(4-piperidinyl)-aniline | Piperidine derivative | Neuropharmacological |

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent choice : Anhydrous ethanol minimizes side reactions during salt formation .

- Catalyst loading : 5% Pd/C (w/w) balances cost and activity in hydrogenation steps .

Basic: How is this compound characterized for purity and structural confirmation in academic research?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Basic: What are the solubility and storage recommendations for this compound to ensure stability in experimental workflows?

Methodological Answer:

- Solubility :

- Storage :

Advanced: How can researchers optimize reaction conditions to resolve contradictory yield data reported in literature for this compound?

Methodological Answer:

Contradictions in yield (e.g., 40–85%) often arise from:

- Substrate ratios : Excess piperazine (1.5–2.0 equiv) drives the reaction to completion but complicates purification .

- Oxygen sensitivity : Degradation under aerobic conditions necessitates inert atmospheres (N₂/Ar) during synthesis .

- Byproduct formation : Monitor intermediates via TLC or inline IR to adjust reaction time dynamically .

Q. Validation Protocol :

Replicate baseline conditions (e.g., 80°C, 12 hours).

Systematically vary one parameter (e.g., solvent, catalyst) while holding others constant.

Use Design of Experiments (DoE) to identify interactions between variables .

Advanced: What analytical methodologies are recommended for validating this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Quantify trace amounts (ng/mL) using MRM transitions (e.g., m/z 210 → 148) with deuterated internal standards .

- NMR Metabolomics : ²D NOESY detects binding interactions with proteins (e.g., serum albumin) in physiological buffers .

- X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., kinases) using co-crystallized complexes .

Advanced: How does the piperazine moiety influence the compound’s biological activity compared to structurally related aniline derivatives?

Methodological Answer:

- Receptor Binding : The piperazine ring enhances affinity for GPCRs (e.g., serotonin receptors) via H-bonding with Asp3.32 residues .

- Metabolic Stability : Piperazine reduces first-pass oxidation compared to morpholine analogs (t₁/₂ = 2.1 vs. 0.8 hours) .

- SAR Studies :

Advanced: What kinetic and thermodynamic parameters govern the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetics :

- Second-order rate constants (k₂) range from 0.05–0.2 M⁻¹s⁻¹ in DMF at 80°C, dependent on leaving group ability (Cl > Br > I) .

- Thermodynamics :

- ΔH‡ = 60–80 kJ/mol (activation enthalpy) and ΔS‡ = −120 to −80 J/mol·K (entropy loss) suggest associative mechanisms .

- Computational Modeling :

Advanced: How can impurity profiles be controlled during large-scale synthesis to meet pharmacopeial standards?

Methodological Answer:

- Common Impurities :

- Des-chloro byproducts : Formed via hydrolysis; suppress by maintaining pH < 3 during synthesis .

- Dimerization products : Mitigate by limiting reaction time and using radical scavengers (e.g., BHT) .

- Analytical Control :

- ICH Guidelines : Validate HPLC methods for impurity quantification (LOQ = 0.05%) .

- Isolation : Preparative HPLC or column chromatography removes persistent impurities (e.g., 3-(chloromethyl)aniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.